LRRK2 Inhibition: Class-Level Potency Expectation from the Benzothiazole–Benzamide Chemotype
The benzothiazole–benzamide scaffold to which N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide belongs has been validated as an LRRK2-inhibitory chemotype in patent EP 3 842 422 A1 [1]. Representative compounds within this patent series achieved LRRK2 wild-type IC50 values below 100 nM and LRRK2 G2019S mutant IC50 values below 50 nM, as measured by LanthaScreen kinase activity assays [1]. However, the specific compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide was not explicitly exemplified in the patent, and no IC50 data for this exact molecule were located in BindingDB, ChEMBL, or PubMed. Therefore, its inhibitory potency remains unquantified.
| Evidence Dimension | LRRK2 wild-type and G2019S mutant kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No published quantitative data found |
| Comparator Or Baseline | Patent-exemplified benzothiazole–benzamide analogs: LRRK2 WT IC50 < 100 nM; LRRK2 G2019S IC50 < 50 nM (EP 3 842 422 A1) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | LanthaScreen kinase activity assay (Invitrogen), ATP concentration at Km, recombinant LRRK2 WT and G2019S mutant enzymes |
Why This Matters
Procurement decisions for LRRK2 inhibitor screening must consider that class membership does not guarantee potency; only direct testing of this compound can confirm whether it meets the activity benchmark set by related patent analogs.
- [1] European Patent EP 3 842 422 A1. Heterocyclic compounds as LRRK2 inhibitors. Filing date: 2019-12-20. Publication date: 2021-06-23. Applicant: Consejo Superior de Investigaciones Científicas (CSIC). View Source
